molecular formula C17H9BrCl2FNO2 B4902880 N-(4-bromo-2-fluorophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

N-(4-bromo-2-fluorophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

Cat. No.: B4902880
M. Wt: 429.1 g/mol
InChI Key: ZCVKDJODQZWLNO-UHFFFAOYSA-N
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Description

  • Reactants: 4-bromo-2-fluoroaniline, 2,5-dichlorophenylboronic acid.
  • Conditions: Palladium-catalyzed Suzuki coupling reaction in the presence of a base like potassium carbonate.
  • Step 3: Formation of Carboxamide Group

    • Reactants: Furan-2-carboxylic acid, 4-bromo-2-fluoroaniline.
    • Conditions: Amide coupling reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(4-bromo-2-fluorophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the phenyl groups with halogen substituents. The final step usually involves the formation of the carboxamide group through an amide coupling reaction.

    • Step 1: Synthesis of the Furan Ring

      • Reactants: 2,5-dichlorophenylacetic acid, bromine, and a suitable base.
      • Conditions: Heating under reflux in an organic solvent such as toluene.

    Chemical Reactions Analysis

    Types of Reactions

    N-(4-bromo-2-fluorophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

      Oxidation: The furan ring can be oxidized to form furanones.

      Reduction: The carboxamide group can be reduced to an amine.

      Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.

    Common Reagents and Conditions

      Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

      Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

      Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Major Products

      Oxidation: Formation of furanones.

      Reduction: Formation of amines.

      Substitution: Formation of substituted phenyl derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: Used as a ligand in transition metal-catalyzed reactions.

      Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Biology

      Pharmacology: Potential use as a pharmacophore in drug design.

      Biochemistry: Studied for its interactions with biological macromolecules.

    Medicine

      Drug Development: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry

      Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity through halogen bonding interactions.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(4-bromo-2-fluorophenyl)-5-phenylfuran-2-carboxamide
    • N-(4-chloro-2-fluorophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide
    • N-(4-bromo-2-fluorophenyl)-5-(2,5-dimethylphenyl)furan-2-carboxamide

    Uniqueness

    N-(4-bromo-2-fluorophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide is unique due to the specific combination of halogen substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of multiple halogens can enhance its stability and binding interactions in various applications.

    Properties

    IUPAC Name

    N-(4-bromo-2-fluorophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H9BrCl2FNO2/c18-9-1-4-14(13(21)7-9)22-17(23)16-6-5-15(24-16)11-8-10(19)2-3-12(11)20/h1-8H,(H,22,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZCVKDJODQZWLNO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H9BrCl2FNO2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    429.1 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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